(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. Analytical standards are essential for ensuring the accuracy and reliability of analytical measurements in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the creation of the propionamide backbone through reactions such as aldol condensation or Michael addition.
Introduction of Functional Groups: The fluorophenoxy, hydroxy, methyl, nitro, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents like fluorobenzene, nitrobenzene, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is used in various scientific research applications, including:
Chemistry: As an analytical standard for calibration and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a reference compound in pharmacokinetic and pharmacodynamic studies.
Industry: In quality control and assurance processes for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
- ®-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide
- ®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-amino-3-trifluoromethylphenyl)propionamide
Uniqueness
The uniqueness of ®-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl and nitro groups enhances its reactivity and potential for specific interactions with molecular targets.
Properties
Molecular Formula |
C17H14F4N2O5 |
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Molecular Weight |
402.30 g/mol |
IUPAC Name |
(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m1/s1 |
InChI Key |
KJMFOTCDISOHDX-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Origin of Product |
United States |
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